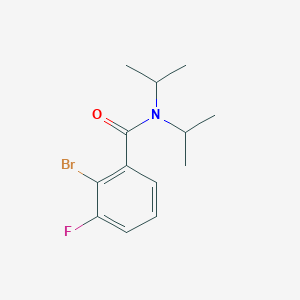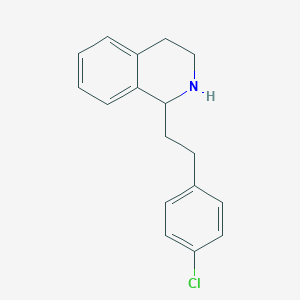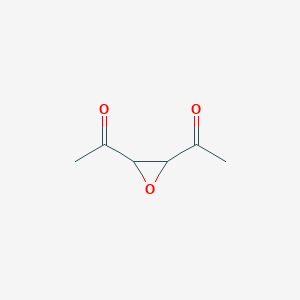
1-(3-Acetyloxiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetyloxiran-2-yl)ethanone is an organic compound with the molecular formula C6H8O3 It is a derivative of oxirane, featuring an acetyl group attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Acetyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of an α,β-unsaturated ketone using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Acetyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted oxirane derivatives.
Applications De Recherche Scientifique
1-(3-Acetyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Acetyloxiran-2-yl)ethanone involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids, proteins, or nucleic acids, leading to the formation of covalent bonds. This reactivity is crucial in its potential use as a pharmaceutical agent, where it can modify biological targets and pathways.
Comparaison Avec Des Composés Similaires
1-(2,3-Epoxypropyl)benzene: Similar structure with an oxirane ring and a benzene group.
1-(3-Epoxypropyl)-2-methylbenzene: Contains an oxirane ring and a methyl-substituted benzene group.
Uniqueness: 1-(3-Acetyloxiran-2-yl)ethanone is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other oxirane derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
89022-64-0 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
1-(3-acetyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H8O3/c1-3(7)5-6(9-5)4(2)8/h5-6H,1-2H3 |
Clé InChI |
PUKJXVHOAGCUMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)
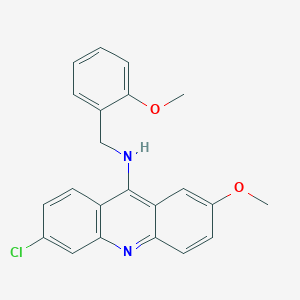
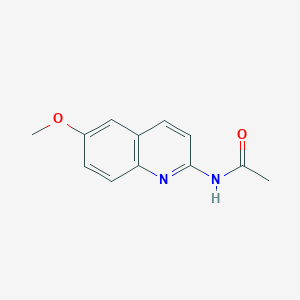
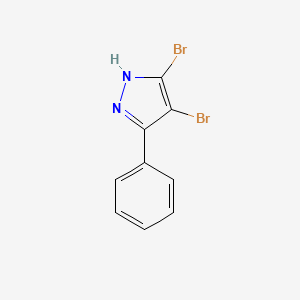
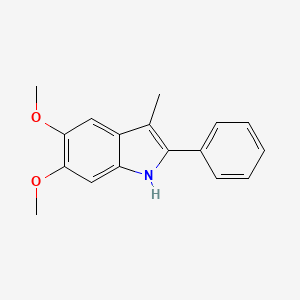
![N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14130272.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)

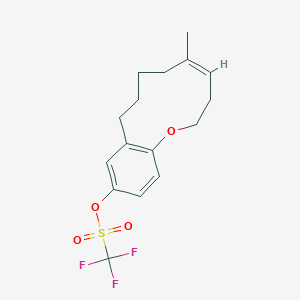
![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
